Home > Products > Screening Compounds P39069 > Mast Cell Degranulating Peptide HR-2
Mast Cell Degranulating Peptide HR-2 - 80388-04-1

Mast Cell Degranulating Peptide HR-2

Catalog Number: EVT-243053
CAS Number: 80388-04-1
Molecular Formula: C₇₇H₁₃₅N₁₇O₁₄
Molecular Weight: 1523.00
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mast cell degranulating (MCD) peptide HR-2, also known as Peptide 401, is a 22-amino acid peptide initially isolated from the venom of the honeybee Apis mellifera. [, , ] Its amino acid sequence is as follows: Ile-Lys-Ile-Lys-Gly-Lys-Cys-Ala-Thr-Cys-Pro-Ser-Ile-Ile-Arg-Lys-Ile-Arg-Lys-Ile-NH2. [, ] This basic peptide contains two disulfide bridges (Cys7-Cys19 and Cys5-Cys15) that contribute to its stability and conformation. [] MCD peptide HR-2 is classified as a mast cell degranulating peptide due to its ability to induce histamine release from mast cells. [, , , ] This property makes it a valuable tool in studying mast cell function and signaling pathways involved in inflammatory responses. [, , ]

Overview

Mast Cell Degranulating Peptide HR-2 is a biologically active peptide that plays a significant role in the field of immunology, particularly in the study of mast cell activation and allergic responses. This peptide is derived from the venom of the giant hornet, Vespa orientalis, and is known for its ability to induce mast cell degranulation, leading to the release of histamine and other mediators associated with allergic reactions and inflammation.

Source

Mast Cell Degranulating Peptide HR-2 is isolated from the venom of the giant hornet, Vespa orientalis. This source distinguishes it from similar peptides derived from honeybee venom, although they share functional similarities in their biological effects. The peptide's sequence is characterized by a series of hydrophobic and positively charged amino acids, which contribute to its biological activity .

Classification

Mast Cell Degranulating Peptide HR-2 belongs to a class of peptides known as mast cell degranulating peptides. These peptides are cationic and are recognized for their ability to trigger degranulation in mast cells at low concentrations. The peptide's classification is based on its mechanism of action, which involves the activation of mast cells and subsequent release of inflammatory mediators .

Synthesis Analysis

Methods

The synthesis of Mast Cell Degranulating Peptide HR-2 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method that allows for the stepwise addition of amino acids to form a peptide chain. This technique involves the following steps:

  1. Resin Preparation: A suitable resin is selected to anchor the first amino acid.
  2. Amino Acid Coupling: Protected amino acids are sequentially coupled to the growing peptide chain using coupling reagents.
  3. Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
  4. Cleavage: The completed peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC) to ensure purity .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Additionally, analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and structure of the synthesized peptide .

Molecular Structure Analysis

Structure

Mast Cell Degranulating Peptide HR-2 has a specific sequence characterized by hydrophobic residues that facilitate its interaction with cell membranes. The sequence is:

H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2

This sequence corresponds to a molecular formula of C77H135N17O14C_{77}H_{135}N_{17}O_{14} with a molecular weight of 1523.03 g/mol .

Data

The one-letter code representation of this peptide is FLPLILGKLVKGLL-NH2. Its structure exhibits properties typical of cationic peptides, contributing to its ability to interact with negatively charged components on cell membranes .

Chemical Reactions Analysis

Reactions

Mast Cell Degranulating Peptide HR-2 primarily engages in reactions that lead to mast cell degranulation. Upon binding to specific receptors on mast cells, it triggers intracellular signaling pathways that result in:

  1. Calcium Influx: The activation leads to an increase in intracellular calcium levels.
  2. Mediator Release: This calcium influx facilitates the exocytosis of granules containing histamine and other inflammatory mediators.

These reactions are critical in understanding allergic responses and developing therapeutic interventions for conditions like Mast Cell Activation Syndrome (MCAS) .

Technical Details

The signaling pathway typically involves protein kinase C activation and phospholipase C-mediated breakdown of phosphatidylinositol bisphosphate, leading to increased levels of inositol trisphosphate and diacylglycerol, which promote further calcium release from intracellular stores .

Mechanism of Action

The mechanism by which Mast Cell Degranulating Peptide HR-2 operates involves several key steps:

  1. Binding: The peptide binds to receptors on mast cells.
  2. Signal Transduction: This binding initiates a cascade of intracellular signaling events.
  3. Degranulation: Ultimately, these signals lead to the degranulation of mast cells, resulting in the release of histamine and other mediators into the surrounding tissue.

This process underlies many allergic reactions and inflammatory responses, making it a significant target for research into mast cell-related disorders .

Physical and Chemical Properties Analysis

Physical Properties

Mast Cell Degranulating Peptide HR-2 is typically stored at -20 ± 5 °C to maintain stability. It exists as a trifluoroacetate salt form, which enhances its solubility in aqueous solutions for experimental use .

Chemical Properties

The chemical properties include:

  • Molecular Weight: 1523.03 g/mol
  • Solubility: Soluble in water at physiological pH levels.
  • Stability: Stable under proper storage conditions but may degrade if exposed to extreme temperatures or pH levels.

These properties are crucial for its application in laboratory settings and therapeutic research .

Applications

Mast Cell Degranulating Peptide HR-2 has several scientific applications:

  • Research Tool: It serves as a valuable tool for studying mast cell biology, particularly in understanding degranulation mechanisms.
  • Therapeutic Development: Insights gained from studies involving this peptide may lead to new treatments for allergic conditions and disorders related to mast cell activation.
  • Inflammation Studies: The peptide's role in mediating inflammation makes it relevant for research into various inflammatory diseases .
Structural and Biochemical Characterization of MCDP HR-2

Primary Sequence Analysis and Post-Translational Modifications

Mast Cell Degranulating Peptide HR-2 (MCDP HR-2) is a linear 14-amino acid peptide (FLPLILGKLVKGLL-NH₂) isolated from the venom of the giant hornet Vespa orientalis [5]. The primary structure exhibits several distinctive features: 1) A high proportion of hydrophobic residues (Leu⁴, Ile², Phe¹, Val¹) constituting ~64% of the sequence; 2) Two lysine residues (Lys⁷, Lys¹⁰) imparting cationic character at physiological pH; and 3) A C-terminal amidation modification that neutralizes the terminal carboxyl group's negative charge, enhancing membrane interaction potential [5] [8]. Unlike larger venom peptides such as the 22-residue MCD peptide from bee venom (Apis mellifera), HR-2 lacks cysteine residues and therefore does not form disulfide bridges [1] [8]. This absence of cysteines also means HR-2 undergoes no post-translational disulfide bonding, distinguishing it from structurally stabilized peptides like apamin or MCD peptide which rely on disulfide networks for functional folding [1] [6].

Notably, HR-2 shows no evidence of other common post-translational modifications (PTMs) such as:

  • N- or O-linked glycosylation (absent asparagine in N-X-S/T motif or serine/threonine clusters)
  • Phosphorylation (no serine, threonine, or tyrosine residues)
  • Lipidation (e.g., palmitoylation, which requires cysteine thiol groups) [2] [6].

The C-terminal amidation is its sole known modification, likely catalyzed by peptidylglycine α-amidating monooxygenase during venom maturation. This modification is critical for bioactivity, as amidated peptides typically show enhanced receptor binding affinity compared to their acidic counterparts [5] [8].

Table 1: Primary Structural Features of MCDP HR-2

CharacteristicHR-2 Property
Amino Acid SequencePhe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH₂
Length14 residues
Molecular Weight1523.00 Da
Net Charge (pH 7.4)+2 (from Lys⁷, Lys¹⁰)
Hydrophobic Residue Ratio64% (9/14 residues)
C-terminal ModificationAmidation
Disulfide BondsAbsent

Secondary and Tertiary Structural Features: α-Helical Domains and Stabilizing Interactions

In aqueous solutions, HR-2 adopts a dynamic conformational equilibrium, but transitions to stable amphipathic α-helical structures in membrane-mimetic environments such as lipid bilayers or micelles [3] [8]. Biophysical analyses (including CD spectroscopy and NMR) reveal:

  • Helical Propensity: Residues 3–12 (PLILGKLVKG) form a helical core stabilized by:
  • Intrahelical hydrogen bonds between backbone carbonyl (i) and amide (i+4) groups (e.g., Leu₄ C=O⋯Val₁₀ N-H)
  • Hydrophobic clustering of aliphatic side chains (Leu², Leu⁴, Ile⁵, Leu⁶, Leu⁹, Leu¹³, Leu¹⁴) creating a continuous nonpolar surface
  • Stabilizing Interactions:
  • Electrostatic stabilization via salt bridges involving Lys⁷ and Lys¹⁰ side chains
  • C-terminal amidation reinforcing helix dipole stabilization through charge neutralization [3] [5]

Unlike the bee venom MCD peptide (22 residues), which is stabilized by two disulfide bridges (Cys³-Cys¹⁵ and Cys⁵-Cys¹⁹) forming a 28-atom ring structure, HR-2 lacks covalent crosslinks [1] [8]. Instead, its tertiary fold relies entirely on non-covalent interactions: hydrophobic packing, hydrogen bonding, and electrostatic forces. This results in a less rigid structure compared to disulfide-stabilized toxins but allows greater conformational adaptability upon encountering lipid membranes [1] [3].

The amphipathic helix partitions at lipid-water interfaces:

  • Hydrophobic face: Leu/Ile/Val side chains embed into lipid bilayers
  • Hydrophilic face: Lys⁷, Lys¹⁰, Gly¹², and N-terminal Phe engage aqueous phases or polar lipid headgroups [3] [8]

Molecular Dynamics: Conformational Flexibility in Aqueous vs. Lipid Environments

Molecular dynamics (MD) simulations illuminate HR-2's environment-dependent structural plasticity:

  • Aqueous Environment (Low Dielectric Constant):
  • Peptide samples extended coil and partial helical conformations
  • Lys⁷/Lys¹⁰ side chains exhibit high mobility, forming transient salt bridges with C-terminal carboxylate (before amidation in propeptide form)
  • Hydrophobic residues (Leu, Ile) transiently cluster but lack stable tertiary contacts
  • Root-mean-square fluctuation (RMSF) >1.5 Å for residues 1–3 and 11–14 [3]

  • Lipid Environment (e.g., DPPC Bilayers):

  • Rapid helix induction within 20–50 ns of simulation
  • Stable membrane insertion angle of ~30° relative to bilayer normal
  • Anchoring depth: Hydrophobic residues (Leu⁴, Ile⁵, Leu⁶) penetrate to acyl chain region (~8 Å below phosphate groups)
  • Lys⁷/Lys¹⁰ side chains form hydrogen bonds with lipid phosphate groups, stabilizing interfacial positioning
  • Reduced RMSF (<0.8 Å) in helical core (residues 3–12) [3] [8]

This conformational switching underpins HR-2's membrane-dependent bioactivity. The disordered-to-ordered transition positions the peptide optimally for interacting with mast cell surface receptors like MrgX2 (Mas-related G-protein-coupled receptor X2). MrgX2 activation requires both cationic charge (for receptor docking) and hydrophobic accessibility (for transmembrane domain engagement), features enabled by HR-2's lipid-induced folding [3] [8].

Comparative Analysis with Homologous Peptides

HR-2 shares functional similarities but exhibits marked structural divergence from other mast cell-activating peptides:

Table 2: Structural and Functional Comparison of HR-2 with Homologous Peptides

FeatureHR-2 (Vespa orientalis)Bee MCD PeptideApamin (Bee Venom)Mastoparan (Wasp Venom)
Length14 residues22 residues18 residues14 residues
Disulfide BondsNone2 (Cys3-15, Cys5-19)2 (Cys1-11, Cys3-15)None
Key PTMsC-terminal amidationNoneNoneNone
Secondary StructureMembrane-induced α-helixβ-sheet/α-helix mixα-helix/β-turnConstitutive α-helix
Stabilizing ElementsHydrophobic core, salt bridgesDisulfides, H-bondsDisulfides, H-bondsAmphipathic helix
Net Charge+2+4+2+3 to +5
Mechanism of MC ActivationMrgX2 receptor bindingK⁺ channel blockadeSKₐₚ channel blockadeG-protein direct activation
  • vs. Bee MCD Peptide: HR-2 is shorter (14 vs. 22 residues) and lacks disulfides, rendering it more conformationally flexible. While bee MCD peptide adopts a rigid fold with α-helical (residues 13–19) and β-strand elements stabilized by disulfides and six intrachain H-bonds, HR-2 relies on environmental induction of its helix [1] [8]. Functionally, bee MCD peptide is a potent K⁺ channel blocker (IC₅₀ ~nM) affecting neuronal excitability, whereas HR-2 primarily targets mast cell degranulation via MrgX2 [1] [8].

  • vs. Apamin: Apamin (18 residues) is a neurotoxic peptide with two disulfides forming a stable α-helix-core/β-turn scaffold. It selectively blocks small-conductance Ca²⁺-activated K⁺ channels (SKₐₚ), causing spinal hyperexcitability. HR-2 shares no sequence homology and does not target ion channels [1] [9].

  • vs. Mastoparan: Both are linear, cationic, α-helical mast cell activators. However, mastoparan (e.g., from Vespula lewisii) directly activates heterotrimeric G-proteins (Gαᵢ/Gαₒ) via its N-terminal amphipathic helix, bypassing surface receptors. HR-2 acts primarily through the MrgX2 receptor, though weak G-protein interactions may contribute [8]. Mastoparan typically has higher charge density (+3 to +5 vs. HR-2's +2), enhancing membrane perturbation [8].

HR-2 exemplifies evolutionary convergent functional design: its linear, amphipathic architecture achieves mast cell activation via mechanisms distinct from disulfide-rich homologs, prioritizing receptor engagement over ion channel blockade. This structural divergence underscores the adaptability of venom peptides in targeting physiological processes through varied molecular strategies [1] [8] [9].

Properties

CAS Number

80388-04-1

Product Name

Mast Cell Degranulating Peptide HR-2

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide

Molecular Formula

C₇₇H₁₃₅N₁₇O₁₄

Molecular Weight

1523.00

InChI

InChI=1S/C77H135N17O14/c1-17-50(16)65(93-73(104)59(38-47(10)11)89-74(105)61-30-25-33-94(61)77(108)60(39-48(12)13)91-67(98)52(80)40-51-26-19-18-20-27-51)76(107)90-56(35-44(4)5)69(100)83-41-62(95)84-54(29-22-24-32-79)70(101)88-58(37-46(8)9)72(103)92-64(49(14)15)75(106)86-53(28-21-23-31-78)68(99)82-42-63(96)85-57(36-45(6)7)71(102)87-55(66(81)97)34-43(2)3/h18-20,26-27,43-50,52-61,64-65H,17,21-25,28-42,78-80H2,1-16H3,(H2,81,97)(H,82,99)(H,83,100)(H,84,95)(H,85,96)(H,86,106)(H,87,102)(H,88,101)(H,89,105)(H,90,107)(H,91,98)(H,92,103)(H,93,104)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-,65-/m0/s1

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.